molecular formula C13H16FN3O B7585895 N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide

Cat. No. B7585895
M. Wt: 249.28 g/mol
InChI Key: WCKGBALINBJFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide involves its ability to inhibit specific enzymes and signaling pathways that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell proliferation, differentiation, and survival. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and to reduce oxidative stress, which can lead to cell damage and death. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide is its ability to selectively inhibit specific enzymes and signaling pathways, which makes it a promising candidate for the development of new drugs. However, one of the main limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide. One direction is to further investigate its mechanism of action and its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop new analogs of this compound with improved solubility and bioavailability, which can enhance its therapeutic potential. Additionally, the development of new methods for the synthesis of this compound can facilitate its production and contribute to its widespread use in scientific research.

Synthesis Methods

The synthesis of N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid chloride with 6-fluoro-1H-benzimidazole-2-methanol in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in inhibiting the growth of cancer cells, as well as in treating various diseases, including diabetes, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O/c1-13(2,3)12(18)15-7-11-16-9-5-4-8(14)6-10(9)17-11/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKGBALINBJFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCC1=NC2=C(N1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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